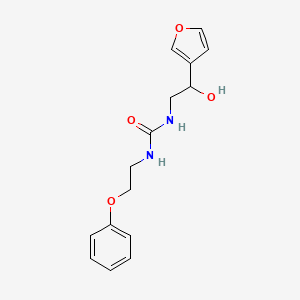

1-(2-(Furan-3-yl)-2-hydroxyethyl)-3-(2-phenoxyethyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2-(Furan-3-yl)-2-hydroxyethyl)-3-(2-phenoxyethyl)urea, also known as FEU, is a chemical compound that has been widely studied for its potential therapeutic applications. FEU is a urea derivative that has shown promising results in various scientific research studies.

Applications De Recherche Scientifique

Antioxidant Properties

A study by Ke Li et al. (2008) on a bromophenol compound isolated from the marine red alga Polysiphonia urceolata, demonstrates significant DPPH radical-scavenging activity, indicating the potential for furan-containing compounds to serve as effective antioxidants (Li et al., 2008).

Antimicrobial Activity

Research by Chioma Donlawson et al. (2020) synthesized 1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea and tested its bioactivity against various pathogens, showing broad-spectrum antimicrobial activity except against Bacillus subtilis. This suggests that furan and urea derivatives could be promising for the development of new antimicrobial agents (Donlawson et al., 2020).

Applications in Material Science

C. Ibeh (1998) discusses amino and furan resins, highlighting their utility in complementing and supplementing phenolic resins in various applications, including as thermosetting plastic materials. This underscores the versatility of furan derivatives in material science applications (Ibeh, 1998).

Drug Development and Bioactivity

A study on the synthesis and bioactivity of trisubstituted phenyl urea derivatives as neuropeptide Y5 receptor antagonists by C. Fotsch et al. (2001) provides an example of how furan and urea-containing compounds can be optimized for potent biological activity, offering potential pathways for drug development (Fotsch et al., 2001).

Solar Energy Conversion

Research by Se Hun Kim et al. (2011) on phenothiazine derivatives with furan linkers used in dye-sensitized solar cells highlights the role of furan derivatives in improving solar energy-to-electricity conversion efficiency, indicating their potential in renewable energy technologies (Kim et al., 2011).

Propriétés

IUPAC Name |

1-[2-(furan-3-yl)-2-hydroxyethyl]-3-(2-phenoxyethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O4/c18-14(12-6-8-20-11-12)10-17-15(19)16-7-9-21-13-4-2-1-3-5-13/h1-6,8,11,14,18H,7,9-10H2,(H2,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIUGMBZNYMHTNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCNC(=O)NCC(C2=COC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-(Furan-3-yl)-2-hydroxyethyl)-3-(2-phenoxyethyl)urea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,5-dimethyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-3-carboxamide](/img/structure/B2617832.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2617845.png)

![3-(4-Fluorobenzoyl)-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2617846.png)

![4-(3-fluorophenyl)-6-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2617851.png)

![N-[[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl]prop-2-enamide](/img/structure/B2617852.png)

![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3,4-dimethylbenzenesulfonamide](/img/structure/B2617853.png)

![Ethyl 6-acetyl-2-propionamido-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2617854.png)